5-Bromo-4-chloropyrimidin-2-ol
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Overview
Description
5-Bromo-4-chloropyrimidin-2-ol is a chemical compound with the CAS Number: 1240595-19-0 . It has a molecular weight of 209.43 . It is also known by its IUPAC name 5-bromo-4-chloro-2-pyrimidinol .
Synthesis Analysis
The synthesis of this compound involves nucleophilic substitution reactions with various sulfonyl and acid chlorides . Another method involves a reaction with 2,4,5-tribromopyrimidine and copper(I) chloride (D-CuCl), followed by a reaction with ammonia .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H2BrClN2O/c5-2-1-7-4(9)8-3(2)6/h1H, (H,7,8,9) . The key for this InChI code is CZLIGKOYXMUAPG-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound this compound can participate in various chemical reactions. For instance, it can be used in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Physical And Chemical Properties Analysis
The compound has a predicted density of 2.16±0.1 g/cm3 . It is a powder at room temperature .Scientific Research Applications
Antiviral and Antiretroviral Activities
- Antiviral Properties : Derivatives of pyrimidines, including those with modifications at the 5-position such as bromo and chloro substituents, have been studied for their antiviral properties. Notably, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibit marked inhibition of retrovirus replication in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003).
Synthesis and Labeling Techniques
- Fluorescent Labeling : A new fluorescein derivative for the fluorescent labeling of oligonucleotides has been developed, utilizing a bromomethyl substituent for attachment, indicating the utility of brominated pyrimidines in molecular biology and sequencing technologies (Holletz et al., 1993).
Antimicrobial Activities
- Antibacterial and Antifungal Properties : Novel 5-bromo-2-chloropyrimidin-4-amine derivatives exhibit significant in vitro antibacterial and antifungal activities against pathogenic strains. This suggests their potential as candidates for developing new antimicrobial agents (Ranganatha et al., 2018).
Biochemical and Biological Properties
- Biochemical Specificity : Halogenated pyrrolopyrimidine analogues of adenosine, featuring bromo substituents, display unique pharmacological and biochemical activities, including potent inhibition of adenosine kinase. These findings highlight the biochemical specificity and potential therapeutic applications of such compounds (Davies et al., 1984).
Tracking DNA Synthesis
- Cell Cycle Analysis : Thymidine analogues, such as 5-bromo-2-deoxyuridine (BrdU) and its derivatives, are utilized for tagging dividing cells to track DNA synthesis. This application is crucial for studying cell proliferation, cancer biology, and the effects of pharmacological agents on cell division (Cavanagh et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-6-chloro-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-1-7-4(9)8-3(2)6/h1H,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLIGKOYXMUAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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